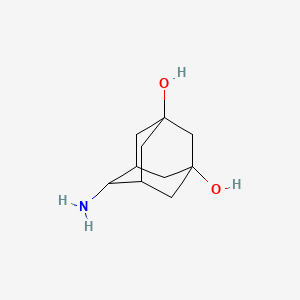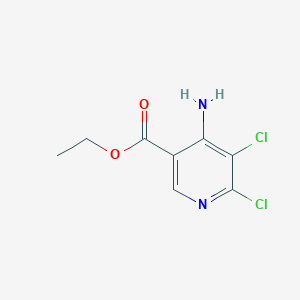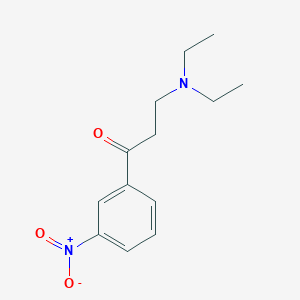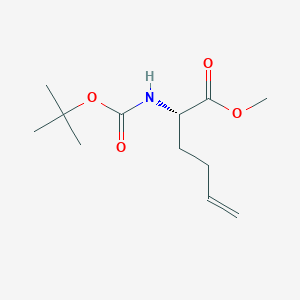
Boc-L-Homoallylglycine Methyl ester
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Boc-L-Homoallylglycine Methyl Ester involves a three-step protocol from commercially available Boc-Ser-OMe . The process includes the use of triphenylphosphine, THF, pyridine, and solid iodine .Molecular Structure Analysis
The molecular formula of this compound is C12H21NO4 . Its molecular weight is 243.3 g/mol .Chemical Reactions Analysis
The chemical reactions involving this compound are complex. For instance, the Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis
This compound is sparingly soluble in water but soluble in most organic solvents. It has a melting point of 47-49°C and a boiling point of 174-175°C at 1.03 kPa.Applications De Recherche Scientifique
Applications in Synthesis and Structural Analysis
Synthesis of Polypeptide Supramolecular Devices : A crown-carrier-α,α-disubstituted glycine with axial dissymmetry, acting as a potential building block for the synthesis of polypeptide supramolecular devices, was synthesized using a similar compound (Mazaleyrat et al., 1997).
Gas Chromatographic Analysis : Fatty acid methyl esters and dimethylacetals, suitable for gas chromatographic analysis, were prepared by treating lipids with boron fluoride-methanol, demonstrating a similar reaction process (Morrison & Smith, 1964).
Conformational Analysis : The conformational properties of tert-butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester in both the crystalline state and calculated in the gas phase were studied, offering insights into the structural properties of similar compounds (Ejsmont et al., 2007).
Synthesis of Unsaturated α-Amino Acids : A novel procedure for the preparation of unsaturated α-amino acids, including the synthesis of allylglycine as its Boc, tert-butyl ester derivative, was demonstrated (Guo et al., 1993).
Applications in Polymer and Material Science
Synthesis of Bio-Based Polyimide : Boc-glycine was used in the synthesis of furan-based diamine for the preparation of bio-based polyimide, indicating the potential for Boc-L-Homoallylglycine Methyl ester in material science applications (Zhang et al., 2023).
pH-Responsive Chiral Polymers : The synthesis of leucine/isoleucine side chain polymers using amino acid-based chiral monomers, including Boc-L-leucine methacryloyloxyethyl ester, showcases the use of Boc-protected amino acids in polymer chemistry (Bauri et al., 2013).
Chiral Amino Acid Methacrylate Polymers : Controlled synthesis of methacrylate polymers containing chiral amino acid moieties, such as Boc-L-alanine methacryloyloxyethyl ester, further highlights the utility of Boc-protected amino acids in polymer science (Kumar et al., 2012).
Cationic Methacrylate Polymers : The synthesis of cationic methacrylate polymers containing chiral amino acid moieties and their controlled synthesis via RAFT polymerization also leverages Boc-protected amino acids (Roy & De, 2013).
Other Applications
- Synthesis of Boc-Protected Compounds : Practical synthesis of Boc-protected compounds, including 4-fluoro and 4-difluoroprolines from trans-4-hydroxyproline, further demonstrates the use of Boc-protected amino acids in peptide synthesis (Demange et al., 1998).
Mécanisme D'action
Mode of Action
It’s known that the compound is involved in the dual protection of amino functions
Biochemical Pathways
Given its involvement in the dual protection of amino functions , it can be inferred that it may play a role in protein synthesis or modification pathways.
Result of Action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-6-7-8-9(10(14)16-5)13-11(15)17-12(2,3)4/h6,9H,1,7-8H2,2-5H3,(H,13,15)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDNEPDJMODRAI-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC=C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC=C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



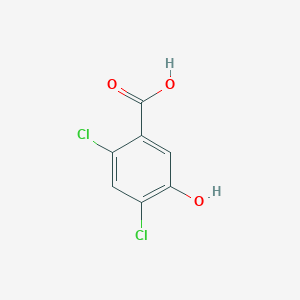
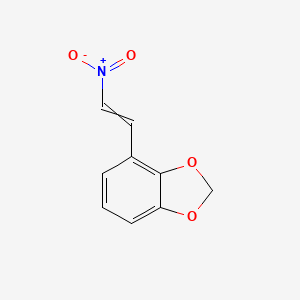
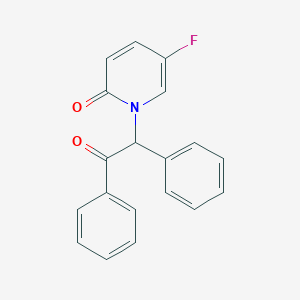
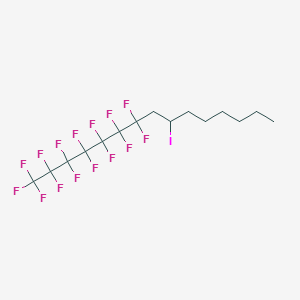
![2,4,7-Trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B3332746.png)
